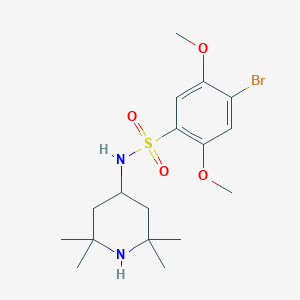
4-butoxy-N-cyclohexylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-N-cyclohexylbenzenesulfonamide, also known as AC-42, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. AC-42 belongs to the class of sulfonamide compounds that have been extensively studied for their pharmacological properties.
Mécanisme D'action
4-butoxy-N-cyclohexylbenzenesulfonamide acts as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor (α7nAChR). The compound enhances the activity of the receptor by binding to a site distinct from the acetylcholine binding site. The activation of α7nAChR leads to the release of neurotransmitters such as glutamate and GABA, which play a crucial role in the regulation of neuronal activity. 4-butoxy-N-cyclohexylbenzenesulfonamide also modulates the activity of other ion channels such as the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
4-butoxy-N-cyclohexylbenzenesulfonamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease and epilepsy. The compound reduces the production of amyloid-beta, a protein that forms plaques in the brain of Alzheimer's patients. 4-butoxy-N-cyclohexylbenzenesulfonamide also reduces the frequency and severity of seizures in animal models of epilepsy. The compound has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-butoxy-N-cyclohexylbenzenesulfonamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, and its pharmacological properties have been extensively studied. 4-butoxy-N-cyclohexylbenzenesulfonamide is also selective for the α7nAChR, which reduces the potential for off-target effects. However, 4-butoxy-N-cyclohexylbenzenesulfonamide has limitations for use in lab experiments. The compound has poor solubility in water, which makes it challenging to administer in vivo. 4-butoxy-N-cyclohexylbenzenesulfonamide also has a short half-life, which may limit its effectiveness in some applications.
Orientations Futures
There are several future directions for the study of 4-butoxy-N-cyclohexylbenzenesulfonamide. One potential application is in the treatment of neuropathic pain, a condition that affects millions of people worldwide. 4-butoxy-N-cyclohexylbenzenesulfonamide has been shown to have analgesic effects in animal models of neuropathic pain, and further research is needed to determine its potential as a therapeutic agent. Another potential application is in the treatment of cognitive impairment, a common symptom of several neurological disorders. 4-butoxy-N-cyclohexylbenzenesulfonamide has been shown to improve cognitive function in animal models of Alzheimer's disease, and further research is needed to determine its potential as a cognitive enhancer. Finally, 4-butoxy-N-cyclohexylbenzenesulfonamide may have applications in the treatment of addiction, as the α7nAChR has been implicated in the reward pathway in the brain. Further research is needed to determine the potential of 4-butoxy-N-cyclohexylbenzenesulfonamide as a treatment for addiction.
Conclusion:
In conclusion, 4-butoxy-N-cyclohexylbenzenesulfonamide is a promising compound that has potential therapeutic applications in various neurological disorders. The compound acts as a positive allosteric modulator of the α7nAChR, leading to its neuroprotective and analgesic effects. 4-butoxy-N-cyclohexylbenzenesulfonamide has advantages and limitations for use in lab experiments, and further research is needed to determine its potential as a therapeutic agent. The future directions for the study of 4-butoxy-N-cyclohexylbenzenesulfonamide include the treatment of neuropathic pain, cognitive impairment, and addiction.
Méthodes De Synthèse
The synthesis of 4-butoxy-N-cyclohexylbenzenesulfonamide involves the reaction of 4-butoxybenzenesulfonyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4-butoxy-N-cyclohexylbenzenesulfonamide. The purity and yield of the compound can be improved by using different solvents and purification methods.
Applications De Recherche Scientifique
4-butoxy-N-cyclohexylbenzenesulfonamide has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, epilepsy, and neuropathic pain. The compound has been shown to modulate the activity of ion channels and receptors in the brain, leading to its neuroprotective effects. 4-butoxy-N-cyclohexylbenzenesulfonamide has also been studied for its potential use as an anticonvulsant, with promising results in animal models.
Propriétés
Nom du produit |
4-butoxy-N-cyclohexylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C16H25NO3S |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
4-butoxy-N-cyclohexylbenzenesulfonamide |
InChI |
InChI=1S/C16H25NO3S/c1-2-3-13-20-15-9-11-16(12-10-15)21(18,19)17-14-7-5-4-6-8-14/h9-12,14,17H,2-8,13H2,1H3 |
Clé InChI |
CPIQSJZGQWTRAO-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2 |
SMILES canonique |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine](/img/structure/B225056.png)




![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B225090.png)


![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B225103.png)
